molecular formula C7H3Br2F3O B1410360 1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene CAS No. 1804515-20-5

1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene

Cat. No. B1410360
CAS RN: 1804515-20-5
M. Wt: 319.9 g/mol
InChI Key: BXZWNZURMLKBCS-UHFFFAOYSA-N
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Description

“1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene” is an organobromine compound. It has a molecular formula of C7H3Br2F3O and a molecular weight of 319.9 . It is also known as BFF.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with bromine, fluorine, and difluoromethoxy functional groups attached to it .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 256.3±35.0 °C and its predicted density is 1.983±0.06 g/cm3 .

Scientific Research Applications

  • Organometallic Chemistry and Catalysis :

    • Fluorobenzenes, like 1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene, are increasingly recognized as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, allowing them to be used as non-coordinating solvents or as readily displaced ligands. This property makes them useful in defining complexes of fluorobenzenes, including trends in binding strength with different substitution patterns and fluorination levels (Pike, Crimmin, & Chaplin, 2017).
  • Spectral Investigation and Normal Coordinate Calculations :

    • Research involving normal coordinate calculations, such as those carried out on 2-chloro-1,3-dibromo-5-fluorobenzene, using General Valence Force Field (GVFF) for both in-plane and out-of-plane vibrations, provides insights into the potential energy constants and mechanical properties of these compounds. This type of research is fundamental for understanding the vibrational properties of fluorinated benzenes (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
  • Crystal Structure Prediction :

    • The crystal structure of similar molecules, like C6Br2ClFH2, has been predicted using first principles and intermolecular potential calculations. Such research aids in understanding the structural properties and interactions of these compounds, which is crucial for their application in various fields, including pharmaceuticals and materials science (Misquitta, Welch, Stone, & Price, 2008).
  • Electrochemical Fluorination :

    • The electrochemical fluorination of difluorobenzenes has been studied, revealing insights into chemical reactions and product formation during this process. Understanding these reactions is important for the industrial synthesis of pharmaceutical and agricultural chemicals (Momota, Kato, Morita, & Matsuda, 1994).
  • Biodegradation Studies :

    • Research on the biodegradation of difluorobenzenes by microbial strains, such as Labrys portucalensis, provides insight into environmental interactions and potential bioremediation applications of these compounds. Such studies are vital for understanding the ecological impact and degradation pathways of fluorinated compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

properties

IUPAC Name

1,3-dibromo-2-(difluoromethoxy)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-4-1-3(10)2-5(9)6(4)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZWNZURMLKBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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